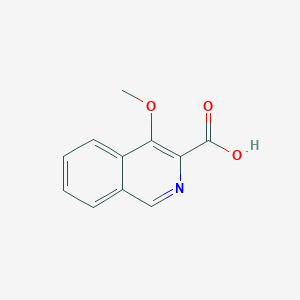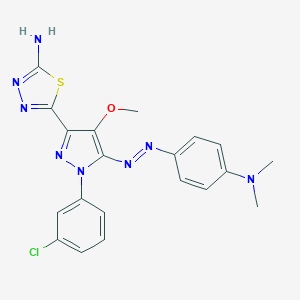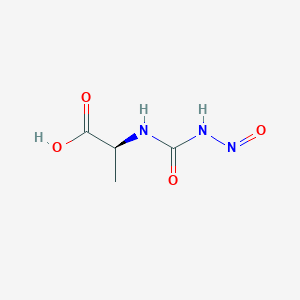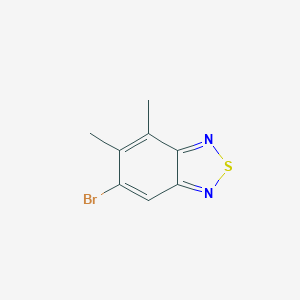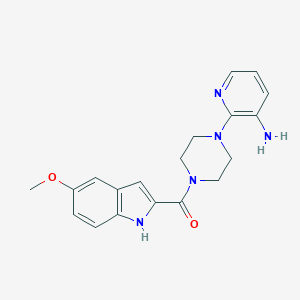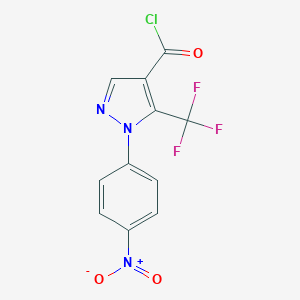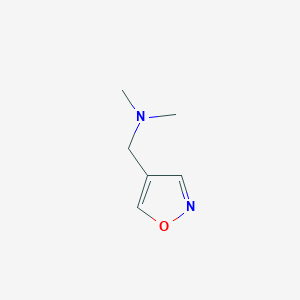
1-(isoxazol-4-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(isoxazol-4-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of isoxazole derivatives. It has been studied for its potential applications in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 1-(isoxazol-4-yl)-N,N-dimethylmethanamine is not fully understood. However, it has been suggested that it may act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. It may also interact with other neurotransmitter systems, such as the dopamine and serotonin systems.
Biochemical And Physiological Effects
1-(isoxazol-4-yl)-N,N-dimethylmethanamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. It has also been found to increase the activity of antioxidant enzymes, which may have neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(isoxazol-4-yl)-N,N-dimethylmethanamine in lab experiments is its potential as a tool for studying the NMDA receptor and other neurotransmitter systems. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-(isoxazol-4-yl)-N,N-dimethylmethanamine. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a tool for studying the NMDA receptor and other neurotransmitter systems. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesis Methods
The synthesis of 1-(isoxazol-4-yl)-N,N-dimethylmethanamine can be achieved through a multi-step process. One of the most common methods involves the reaction of 4-chloro-3-nitroisoxazole with N,N-dimethylamine in the presence of a reducing agent such as zinc. The resulting product is then treated with hydrochloric acid to yield 1-(isoxazol-4-yl)-N,N-dimethylmethanamine.
Scientific Research Applications
1-(isoxazol-4-yl)-N,N-dimethylmethanamine has been studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
properties
CAS RN |
173850-44-7 |
|---|---|
Product Name |
1-(isoxazol-4-yl)-N,N-dimethylmethanamine |
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,2-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-8(2)4-6-3-7-9-5-6/h3,5H,4H2,1-2H3 |
InChI Key |
NODDZPVPGOQWFJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CON=C1 |
Canonical SMILES |
CN(C)CC1=CON=C1 |
synonyms |
4-Isoxazolemethanamine,N,N-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



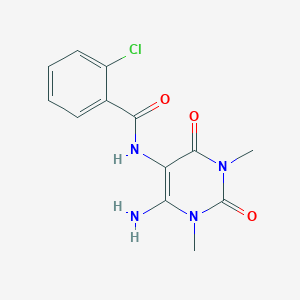

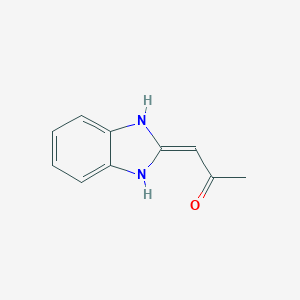
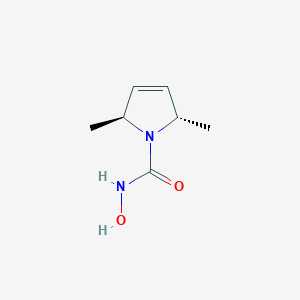
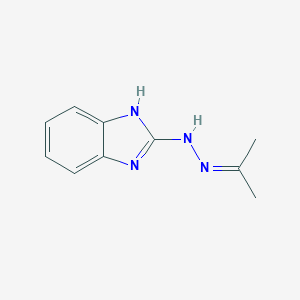
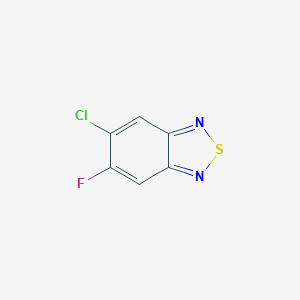
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
